molecular formula C8H7AsO2 B12789621 4'-Arsenosoacetophenone CAS No. 5425-05-8

4'-Arsenosoacetophenone

Cat. No.: B12789621
CAS No.: 5425-05-8
M. Wt: 210.06 g/mol
InChI Key: RSERRVQYLAJIQW-UHFFFAOYSA-N
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Description

    4’-Arsenosoacetophenone: is a yellow crystalline compound. It is soluble in hot water, alcohols, and dilute acids, and slightly soluble in benzene and cold water.

  • It serves as an intermediate in pharmaceutical synthesis.
  • Preparation Methods

    • There are two main synthetic routes for producing 4’-Arsenosoacetophenone:

        Reduction of p-Nitroacetophenone: In this method, p-nitroacetophenone is reduced using stannous chloride and concentrated hydrochloric acid. The reaction proceeds at elevated temperatures, followed by cooling and filtration to obtain the crude product. Recrystallization yields pure 4’-Arsenosoacetophenone with a melting point of 105-106°C.

        Acetylation of Aniline: Acetophenone reacts with aniline in acetic anhydride to form acetylaminophenylethanone. Hydrolysis and neutralization of this intermediate yield 4’-Arsenosoacetophenone.

    • The overall yield for these methods is around 61%.
  • Chemical Reactions Analysis

      4’-Arsenosoacetophenone: undergoes various reactions:

    • Common reagents include acetic anhydride, stannous chloride, hydrochloric acid, and sodium hydroxide.
  • Scientific Research Applications

      Toxicology: 4’-Arsenosoacetophenone has found new applications in toxicology, particularly in treating cyanide poisoning.

      Pharmaceutical Research: It serves as a precursor for cough suppressants.

      Analytical Chemistry: It is used in sensitive tests for detecting palladium and vitamin B1.

      Cerium Luminescence Assay: It plays a role in cerium-based photometric assays.

  • Mechanism of Action

    • The exact mechanism by which 4’-Arsenosoacetophenone exerts its effects is not extensively studied. its toxicity and potential therapeutic applications warrant further investigation.
  • Comparison with Similar Compounds

    • While there are no direct analogs, its unique properties make it valuable in specific applications.

    Remember, 4’-Arsenosoacetophenone is a compound with diverse uses, from toxicology research to pharmaceutical development.

    Properties

    CAS No.

    5425-05-8

    Molecular Formula

    C8H7AsO2

    Molecular Weight

    210.06 g/mol

    IUPAC Name

    1-(4-arsorosophenyl)ethanone

    InChI

    InChI=1S/C8H7AsO2/c1-6(10)7-2-4-8(9-11)5-3-7/h2-5H,1H3

    InChI Key

    RSERRVQYLAJIQW-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)C1=CC=C(C=C1)[As]=O

    Origin of Product

    United States

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